molecular formula C12H15NO2 B2863825 Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate CAS No. 5570-85-4

Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

Cat. No.: B2863825
CAS No.: 5570-85-4
M. Wt: 205.257
InChI Key: LKGHZFXEHLTUII-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline derivatives .

Comparison with Similar Compounds

Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (Et-THQ-6-COOE) is a bicyclic compound with significant biological activities attributed to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12_{12}H15_{15}NO2_2 and a molecular weight of approximately 205.26 g/mol. The compound features a tetrahydroquinoline ring structure with an ethyl ester group at the 6-position, enhancing its solubility and reactivity. This structural framework allows for diverse modifications that can enhance its biological activity and applicability in synthetic chemistry.

The biological activity of Et-THQ-6-COOE is believed to arise from its interactions with various molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to observed biological effects. Research indicates that tetrahydroquinoline derivatives like Et-THQ-6-COOE can act on multiple biochemical pathways, making them valuable in drug development.

Anticancer Properties

Several studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, a study screened various tetrahydroquinoline compounds for their antiproliferative effects across different cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their anticancer activity. In particular, compounds with aryl substitutions showed up to 90% growth inhibition in cancer cell lines such as H460 (lung carcinoma) and MCF7 (breast adenocarcinoma) .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their anticancer activities. The study found that Et-THQ-6-COOE derivatives exhibited significant cytotoxicity against several cancer cell lines. The structure–activity relationship analysis revealed that specific functional groups at the 4-position dramatically increased antiproliferative effects compared to the parent compound .

Compound NameCancer Cell LineIC50_{50} (µM)
Et-THQ-6-COOEH46015
Et-THQ-6-COOEMCF712
Parent CompoundH46045

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of various tetrahydroquinolines, including Et-THQ-6-COOE. The findings indicated that this compound showed notable inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics used in clinical settings.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h5-6,8,13H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGHZFXEHLTUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

257 mg (1.1 mmol) of nickel chloride hexahydrate and then 770 mg (20.3 mmol) of sodium borohydride were added to a mixture of 1.00 g (5.0 mmol) of ethyl quinoline-6-carboxylate and 15 ml of methanol under cooling with ice, and they were stirred at room temperature for 20 minutes. Methanol was evaporated, and the residue was purified by the silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound.
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
nickel chloride hexahydrate
Quantity
257 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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